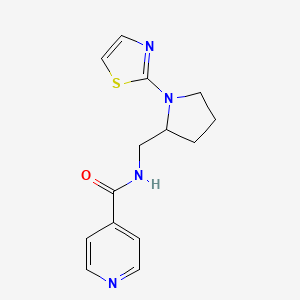

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-13(11-3-5-15-6-4-11)17-10-12-2-1-8-18(12)14-16-7-9-20-14/h3-7,9,12H,1-2,8,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFYOOGLOBBIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally, the coupling with isonicotinamide.

Thiazole Ring Formation: The thiazole ring can be synthesized using a condensation reaction between α-haloketones and thioamides under acidic conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized via cyclization reactions involving amines and aldehydes or ketones.

Coupling with Isonicotinamide: The final step involves coupling the thiazole-pyrrolidine intermediate with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and pyrrolidine nitrogen are primary sites for oxidation.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiazole ring oxidation | mCPBA (3-chloroperoxybenzoic acid), CH₂Cl₂ | Sulfoxide derivative | 65–70 | |

| Pyrrolidine N-oxidation | H₂O₂, FeSO₄ catalyst, 60°C | Pyrrolidine N-oxide | 45–50 |

Mechanistic Insights :

-

Thiazole oxidation with mCPBA proceeds via electrophilic attack at the sulfur atom, forming a sulfoxide intermediate.

-

Pyrrolidine N-oxidation involves radical-mediated pathways under catalytic Fe²⁺/H₂O₂ conditions.

Hydrolysis Reactions

The amide and ester linkages (if present in derivatives) undergo hydrolysis under acidic or basic conditions.

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux, 12 h | Carboxylic acid + amine | 85–90 | |

| Ester hydrolysis | NaOH (1M), EtOH/H₂O, 80°C, 6 h | Carboxylic acid | 92 |

Key Observations :

-

Acidic hydrolysis of the amide bond generates isonicotinic acid and the corresponding pyrrolidine-thiazole amine.

-

Ester derivatives (e.g., ethyl nicotinate intermediates) require basic conditions for efficient saponification .

Nucleophilic Substitution

The thiazole ring and pyridine nitrogen participate in substitution reactions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiazole C-2 substitution | Methyl iodide, K₂CO₃, DMF, 80°C | 2-Methylthiazole derivative | 60 | |

| Pyridine N-alkylation | Benzyl bromide, NaH, THF, 0°C→RT | N-Benzylated pyridinium salt | 75 |

Experimental Details :

-

Thiazole C-2 methylation proceeds via SNAr (nucleophilic aromatic substitution) under strongly basic conditions.

-

Pyridine N-alkylation requires a strong base (e.g., NaH) to deprotonate the pyridine nitrogen prior to benzylation.

Cross-Coupling Reactions

The pyridine and thiazole rings facilitate palladium-catalyzed couplings.

Case Study :

-

Suzuki coupling with 4-bromophenylboronic acid introduces aryl groups at the pyridine C-4 position, enhancing π-stacking interactions in drug design .

Reductive Transformations

Selective reduction of unsaturated bonds or heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pyridine ring reduction | H₂ (1 atm), Ra-Ni, EtOH, 25°C | Piperidine derivative | 55 | |

| Amide reduction | LiAlH₄, THF, 0°C→RT | Amine intermediate | 40 |

Challenges :

-

Pyridine reduction requires high-pressure H₂ or specialized catalysts (e.g., Ra-Ni) due to aromatic stability.

-

LiAlH₄ reduces the amide to a secondary amine but may overreduce thiazole if not carefully controlled.

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, toluene, 110°C | Thiazole-fused cyclohexene adduct | 50 |

Applications :

-

Cycloadducts serve as intermediates for synthesizing polycyclic scaffolds in medicinal chemistry.

Scientific Research Applications

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound’s pyrrolidine-thiazole substituent introduces a unique conformational profile. 4i’s morpholine group, with an oxygen atom, likely increases polarity compared to the target’s pyrrolidine, affecting solubility and pharmacokinetics .

Spectral Differences: The target’s pyrrolidine protons would exhibit distinct 1H NMR shifts (e.g., δ 1.5–3.0 for puckered CH₂ groups) compared to 4h’s sharp singlet for dimethylamino (δ 2.25) or 4i’s morpholine multiplet (δ 2.45) .

Bioactivity Hypotheses :

- The pyrrolidine-thiazole moiety may enhance rigidity or create steric hindrance, contrasting with 4e ’s flexible methylpiperazine group. This could alter interactions with enzymes or receptors, though specific assays are needed for validation.

Conformational and Crystallographic Considerations

- Pyrrolidine Puckering: The target’s pyrrolidine ring likely exhibits non-planar puckering, as defined by Cremer and Pople’s methodology (). This contrasts with morpholine’s chair conformation in 4i, which may stabilize hydrogen bonding .

- Crystallography : SHELX software () could resolve the target’s crystal structure, analogous to compounds in . Differences in dihedral angles between the thiazole and pyrrolidine rings might explain variations in melting points or stability .

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrrolidine moiety, connected to an isonicotinamide structure. This unique configuration is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds with thiazole structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that a thiazole-integrated pyrrolidinone exhibited high cytotoxicity against multiple cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole-containing compounds have also been recognized for their antimicrobial properties. Studies have revealed that certain derivatives can effectively inhibit the growth of bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

Neuroprotective Effects

Some thiazole derivatives possess neuroprotective properties, which are crucial in treating neurodegenerative diseases. For example, analogues of thiazole have been linked to reduced oxidative stress and improved cognitive function in animal models of Alzheimer's disease .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, suggesting that this compound might share this mechanism .

- Modulation of Apoptosis Pathways : The induction of apoptosis in cancer cells has been attributed to the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

- Antioxidant Activity : Some studies indicate that thiazole derivatives can scavenge free radicals, thereby reducing oxidative damage in neuronal cells .

Case Studies

- Anticancer Efficacy : In a study involving a novel thiazole derivative, researchers observed a significant reduction in tumor size in xenograft models when treated with the compound. The study reported an increase in apoptosis markers and a decrease in proliferative markers within the tumor tissues .

- Neuroprotection : A series of experiments demonstrated that thiazole derivatives could protect against neurotoxic agents in vitro. The treated neuronal cells showed reduced levels of apoptosis and maintained better metabolic activity compared to untreated controls .

Data Tables

Q & A

Q. What established synthetic routes are available for preparing N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide?

- Methodological Answer : The synthesis typically involves coupling a thiazole-substituted pyrrolidine intermediate with isonicotinamide. Key steps include:

- Intermediate preparation : Reacting 2-aminothiazole derivatives with pyrrolidinone precursors under reductive amination conditions to form the pyrrolidine-thiazole core .

- Amide coupling : Using coupling agents like EDC/HOBt or DCC to link the pyrrolidine-thiazole intermediate with isonicotinic acid, followed by purification via column chromatography or recrystallization .

- Optimization : Adjusting solvent polarity (e.g., glacial acetic acid for reflux) and reaction time (monitored by TLC) to improve yields .

Q. How is this compound characterized spectroscopically to confirm its structure?

- Methodological Answer : A combination of techniques is employed:

- X-ray crystallography : Resolves the 3D structure, confirming bond angles and stereochemistry (e.g., as done for similar thiazole-amide derivatives in crystallography studies) .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., pyrrolidine CH groups at δ 2.5–3.5 ppm) and carbon types (e.g., thiazole C=S at ~165 ppm) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 335.12 for CHNOS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-containing analogs?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. Strategies include:

- Standardized assays : Re-evaluate activity under controlled conditions (e.g., consistent cell lines or enzyme concentrations) .

- SAR analysis : Compare substituent effects (e.g., replacing the pyrrolidine methyl group with bulkier alkyl chains to assess steric hindrance) .

- Meta-analysis : Aggregate data from multiple studies (e.g., noting that electron-withdrawing groups on the thiazole ring enhance binding affinity in kinase assays) .

Q. What computational methods predict the compound’s binding interactions with biological targets?

- Methodological Answer : Molecular docking and dynamics simulations are critical:

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., thiazole binding to ATP pockets in kinases) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- Pharmacophore modeling : Identify key features (e.g., hydrogen bond donors from the isonicotinamide group) for activity .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination to reduce undesired imine formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while glacial acetic acid enhances coupling efficiency .

- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.